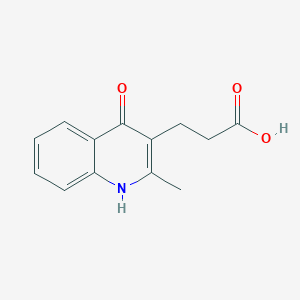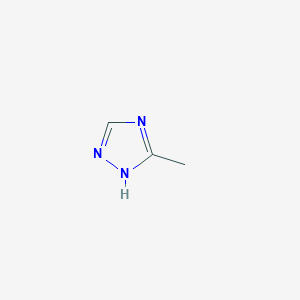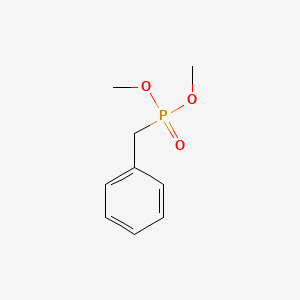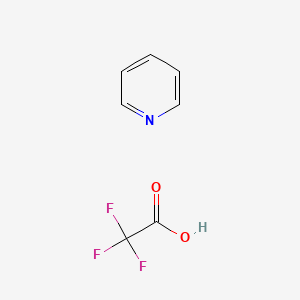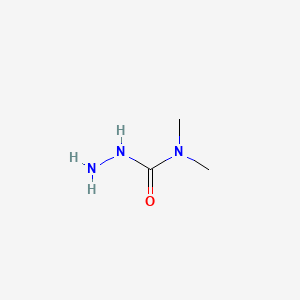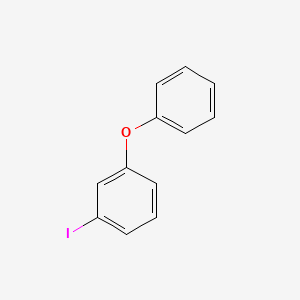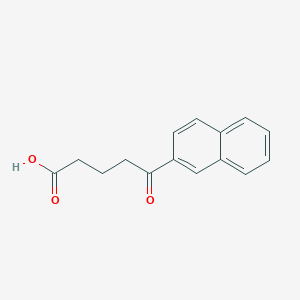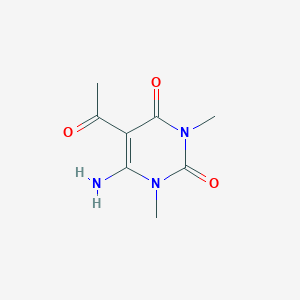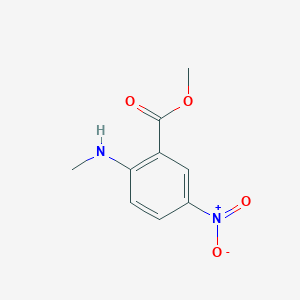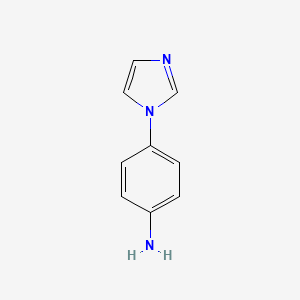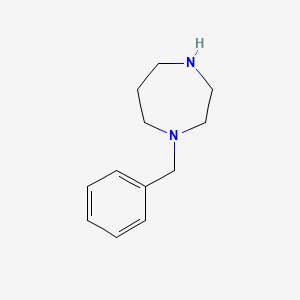
1-Benzyl-1,4-diazepane
Descripción general
Descripción
1-Benzyl-1,4-diazepane is a chemical compound with the molecular formula C12H18N2 . It is a diazepane intermediate that can be used as an inhibitor of human nitric oxide synthesis .
Synthesis Analysis
The synthesis of 1,4-diazepines, including 1-Benzyl-1,4-diazepane, involves a highly efficient method which includes a ppm-level Pd-catalysed carbonylative coupling of iodobenzene with terminal alkynes to afford 1,3-ynones as key intermediates and a subsequent Cp 2 TiCl 2 / m -phthalic acid/ethanol-catalysed cyclocondensation in one-pot conditions .Molecular Structure Analysis
The molecular structure of 1-Benzyl-1,4-diazepane consists of a seven-membered ring with a chair-like conformation. The two rings are approximately perpendicular to one another, with a C-N-C-C torsion angle of 77.8(4)° .Chemical Reactions Analysis
1-Benzyl-1,4-diazepane is involved in various chemical reactions. For instance, it has been reported to reduce the efflux of resistance-nodulation-cell division pumps in Escherichia coli .Physical And Chemical Properties Analysis
1-Benzyl-1,4-diazepane has a molecular weight of 190.28 g/mol. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2. Its exact mass and monoisotopic mass are 190.146998583 g/mol .Aplicaciones Científicas De Investigación
- Methods of Application/Experimental Procedures : The action mechanism of 1-BD was investigated in Escherichia coli mutants that either lacked the AcrAB efflux pump (ΔacrAB) or overexpressed the AcrAB and AcrEF efflux pumps. The effect of 1-BD was evaluated through several methods, including antibiotic potentiation by microdilution method, membrane functionality by fluorimetric assays, ethidium bromide accumulation by fluorometric real-time efflux assay, and AcrB expression by quantitative photoactivated localization microscopy .
- Results/Outcomes : The study found that 1-BD decreases the minimal inhibitory concentration of levofloxacin and other antibiotics, and increases ethidium bromide accumulation in E. coli overexpressing efflux pumps but not in the ΔacrAB strain. It was also found that 1-BD increases membrane permeability, without sensibly affecting inner membrane polarity, and decreases acrAB transcription .
Propiedades
IUPAC Name |
1-benzyl-1,4-diazepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-2-5-12(6-3-1)11-14-9-4-7-13-8-10-14/h1-3,5-6,13H,4,7-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTJTYCPQUOROFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70281304 | |
| Record name | 1-benzyl-1,4-diazepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70281304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-1,4-diazepane | |
CAS RN |
4410-12-2 | |
| Record name | 4410-12-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179501 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4410-12-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21234 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-benzyl-1,4-diazepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70281304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-BENZYL-1,4-DIAZEPANE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


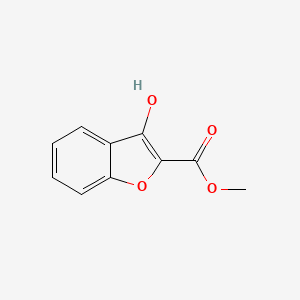
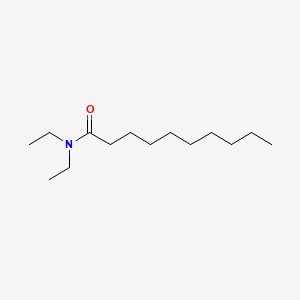
![1,4,5,6-Tetrahydrocyclopenta[c]pyrazole](/img/structure/B1296075.png)
